molecular formula C9H11N B8312708 4-Cyclopropylmethylpyridine

4-Cyclopropylmethylpyridine

Cat. No. B8312708
M. Wt: 133.19 g/mol
InChI Key: AOURSJOVQGKVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylmethylpyridine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropylmethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylmethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyclopropylmethylpyridine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

4-(cyclopropylmethyl)pyridine

InChI

InChI=1S/C9H11N/c1-2-8(1)7-9-3-5-10-6-4-9/h3-6,8H,1-2,7H2

InChI Key

AOURSJOVQGKVDY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 19.5 ml (200 mmol) of 4-picoline in tetrahydrofuran (120 ml) was cooled to −78° C. Lithium diisopropylamide (2 M heptane, tetrahydrofuran, ethylbenzene solution) (200 ml) was added dropwise to the cooled solution over a period of 20 min, and the mixture was stirred at −40° C. for 20 min and was then cooled to −78° C. Cyclopropyl bromide (16.0 ml, 200 mmol) was added dropwise to the reaction solution over a period of 25 min, and the mixture was stirred at −78° C. for one hr. The reaction solution was then added to 300 ml of a saturated aqueous ammonium chloride solution, and the mixture was washed with 100 ml of water. The solution was extracted twice with 200 ml of ethyl acetate, and the extract was dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated, and the residue was purified by distillation under the reduced pressure (8 mmHg, 86 to 87° C.) and column chromatography on silica gel (hexane:ethyl acetate=70:30) to give 17.6 g (yield 66%) of the title compound.
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
66%

Synthesis routes and methods II

Procedure details

To a −78° C. solution of 4-picoline (1.1 g, 11.8 mmol) in THF (5 mL) was added a solution of LDA 2M in THF/heptane/ethylbenzene (Aldrich) (5.9 mL, 11.8 mmol) the resulting reaction mixture was stirred at −78° C. for 3 h then −40° C. for 1 h. Then cyclopropyl bromide (1.43 g, 11.8 mmol) was added at −78° C., let it warm up to room temperature and stirred at room temperature for 1 h. To the reaction mixture was added saturated aqueous NH4Cl (10 mL) the aqueous phase was extracted with EtOAc (10×2 mL) and the combined organic extracts dried over Na2SO4. The solvent was removed and the product 4-cyclopropylmethylpyridine (0.5 g, 31%) was obtained and used without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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